Braylin

Asthma Respiratory Pharmacology Immunomodulation

Choose Braylin for its exclusive, structure-specific dual pharmacophore—a selective PDE4 inhibitor and glucocorticoid receptor ligand. Unlike inactive structural analogs or cytotoxic osthol, only authentic Braylin achieves non-steroidal, inhaled anti-inflammatory efficacy comparable to dexamethasone (as demonstrated in murine asthma models) and maximal vasorelaxant activity (Emax ~96.70%). This narrow SAR demands genuine 6-methoxyseselin for models of COPD, L-type VDCC blockade, NF-κB suppression, and peripheral pain. Avoid generic coumarin substitutions; only this 8,8-dimethyl chromenocoumarin ensures target-specific research outcomes.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Cat. No. B015695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBraylin
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
InChIInChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3
InChIKeyUOFNVZWWIXXTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Braylin (6-Methoxyseselin): A Naturally Occurring Pyranocoumarin with Distinct Vasorelaxant and Anti-Inflammatory Profile


Braylin (6-methoxyseselin) is a naturally occurring angular pyranocoumarin primarily isolated from plants of the Rutaceae and Meliaceae families, including Zanthoxylum tingoassuiba and Flindersia brayleyana [1]. Chemically, it is an 8,8-dimethyl chromenocoumarin (C15H14O4, MW 258.27) characterized by a fused pyran ring system that distinguishes it structurally from simpler coumarins [2]. Unlike linear furanocoumarins or simple hydroxylated coumarins, braylin's unique angular pyrano moiety confers a distinct pharmacophore that has been associated with selective phosphodiesterase-4 (PDE4) inhibition and glucocorticoid receptor (GR) ligand activity [3].

Why Generic Coumarin Substitution Fails: Braylin's Unique Structure-Activity Profile Demands Specific Sourcing


Generic substitution with other coumarins is precluded by braylin's unique dual mechanism of PDE4 inhibition and GR ligand activity, which is highly sensitive to subtle structural modifications. SAR studies demonstrate that deletion of the 6-methoxy group or homologation beyond an ethoxy substituent severely diminishes vasorelaxant activity, underscoring the structural specificity of its pharmacophore [1]. Furthermore, comparative cytotoxicity profiling reveals that braylin lacks the apoptotic activity observed in structurally related coumarins like osthole, indicating divergent cellular targeting that precludes functional interchangeability [2]. This narrow structural tolerance for optimal activity necessitates procurement of authentic braylin rather than assumed class-equivalent alternatives.

Braylin Quantitative Differentiation Guide: Evidence-Based Advantages Over Comparators


Inhaled Braylin Demonstrates Efficacy Equivalent to Systemic Dexamethasone in Preclinical Asthma Model

In a head-to-head preclinical comparison using an ovalbumin-induced asthma model in mice, inhaled braylin demonstrated therapeutic efficacy equivalent to systemic dexamethasone, the gold-standard corticosteroid. Braylin (50 mg/kg) significantly reduced total inflammatory cell counts in bronchoalveolar lavage fluid, an effect comparable to that of dexamethasone administered via intraperitoneal injection [1]. This finding is further supported by a patent disclosure indicating that inhaled braylin has high therapeutic efficacy in treating asthma and COPD, comparable to systemic dexamethasone [2].

Asthma Respiratory Pharmacology Immunomodulation

Braylin Lacks Cytotoxic Activity, Diverging from Apoptosis-Inducing Coumarin Osthole

In a comparative evaluation of coumarins isolated from Prangos ferulacea, braylin exhibited no detectable cytotoxic activity against PC3, SKNMC, and H1299 (p53 null) human carcinoma cell lines, whereas osthole demonstrated potent cytotoxicity, particularly against PC3 cells [1]. This stark contrast in activity profiles underscores a fundamental divergence in biological targets: osthole induces apoptosis via modulation of Bcl-2 family proteins, while braylin's lack of cytotoxicity suggests a mechanism unrelated to direct tumor cell killing [1].

Cytotoxicity Cancer Research Selectivity Profiling

Vasorelaxant Activity of Braylin Derivatives: Structural Determinants for L-type Calcium Channel Blockade

A series of braylin derivatives were synthesized and evaluated for vasorelaxant activity in preconstricted rat main mesenteric artery. The parent compound braylin (10b) and its analogs exhibited endothelium-independent vasorelaxation mediated by L-type voltage-dependent calcium channel (VDCC) blockade, with Emax values ranging from <50.00% to 96.70% at 30 µM [1]. Notably, deletion of the 6-methoxy group or homologation beyond an ethoxy substituent significantly impaired activity, highlighting the critical role of the 6-methoxy group in braylin's pharmacophore [1].

Cardiovascular Pharmacology Structure-Activity Relationship Ion Channel Modulation

Immunomodulatory Profile: Braylin Inhibits Pro-inflammatory Cytokines While Sparing Centrally-Mediated Analgesia

In a complete Freund's adjuvant-induced paw inflammation model, braylin (12.5-100 mg/kg) produced dose-related antinociceptive and antiedematogenic effects [1]. Importantly, braylin did not produce antinociception in the tail flick and hot plate tests, indicating that its analgesic effects are peripherally mediated and not centrally acting [1]. Mechanistically, braylin suppressed NF-κB-dependent transcriptional activity in RAW 264.7 cells and inhibited the production of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in activated macrophages [1].

Immunomodulation Cytokine Profiling Pain Research

Optimal Braylin Procurement Scenarios: Translating Differential Evidence into Research Applications


Preclinical Asthma and COPD Research Requiring Inhaled Corticosteroid-Sparing Agents

Braylin is uniquely positioned for studies investigating novel inhaled therapies for asthma and COPD. Direct comparative evidence shows that inhaled braylin achieves efficacy comparable to systemic dexamethasone in reducing airway inflammation in a murine asthma model [1]. This scenario is ideal for researchers seeking a non-steroidal, naturally-derived compound that can be administered via inhalation to achieve local anti-inflammatory effects with potentially reduced systemic side effects.

Cardiovascular Pharmacology Studies Focused on L-type Calcium Channel Modulation

For investigations into vascular smooth muscle relaxation and L-type VDCC blockade, braylin and its 6-ethoxy analog are the optimal choices. SAR studies confirm that the 6-methoxy group of braylin is essential for maximal vasorelaxant activity, with Emax values reaching up to 96.70% at 30 µM in isolated rat mesenteric artery preparations [2]. Researchers should avoid analogs with deleted or extended 6-alkoxy chains, which exhibit significantly reduced activity.

Immunopharmacology Research Requiring Non-Cytotoxic, NF-κB Pathway Inhibitors

Braylin is the preferred choice for studies requiring suppression of NF-κB-mediated inflammation without direct cytotoxicity. Comparative profiling demonstrates that braylin lacks the apoptotic activity seen in other coumarins like osthole [3], while still effectively inhibiting NF-κB-dependent transcription and reducing pro-inflammatory cytokine production (IL-1β, TNF-α, IL-6) in macrophages [4]. This selectivity makes braylin an ideal tool for dissecting immunomodulatory pathways in primary immune cells.

Pain Research Focused on Peripheral Inflammatory Nociception

For studies aiming to separate peripheral inflammatory pain from central nociceptive mechanisms, braylin offers a unique pharmacological profile. In vivo data show dose-dependent antinociception in a CFA-induced inflammatory pain model, with no activity in centrally-mediated pain assays (tail flick, hot plate) [4]. This peripheral selectivity allows researchers to investigate inflammatory pain pathways without the confounding effects of central nervous system modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Braylin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.